molecular formula C14H7NO B14001052 9-Oxo-9h-fluorene-2-carbonitrile CAS No. 3096-44-4

9-Oxo-9h-fluorene-2-carbonitrile

Cat. No.: B14001052
CAS No.: 3096-44-4
M. Wt: 205.21 g/mol
InChI Key: RMZLHDBVSQZQMT-UHFFFAOYSA-N
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Description

Contextualization within the Fluorenone and Nitrile Compound Classes

9-Oxo-9H-fluorene-2-carbonitrile is a member of two important classes of organic compounds: fluorenones and nitriles.

Fluorenones are polycyclic aromatic ketones based on a fluorene (B118485) moiety, which is a tricyclic aromatic hydrocarbon. wikipedia.orgnih.gov The core structure consists of two benzene (B151609) rings fused to a central five-membered ring containing a carbonyl group (C=O) at the 9-position. wikipedia.org Fluorenones are typically bright yellow, fluorescent solids. wikipedia.org The fluorene framework is noted for its rigid and planar structure, which often leads to interesting photophysical properties, making fluorene-based compounds valuable in the development of organic materials for optoelectronic devices. ontosight.aiontosight.ai Several substituted fluorenones have also demonstrated biological activity, finding applications as antibiotic, anticancer, and antiviral agents. wikipedia.org

Nitriles are organic compounds that feature a carbon-nitrogen triple bond (−C≡N), known as a cyano group. wikipedia.orgchemguide.co.uk This functional group is highly polar, which results in strong dipole-dipole interactions between molecules and leads to higher boiling points compared to other molecules of similar size. chemguide.co.uk Nitriles are exceptionally versatile intermediates in organic synthesis, as the cyano group can be converted into a variety of other functional groups, including carboxylic acids, amides, and amines. numberanalytics.com They are integral to the production of numerous useful compounds, from pharmaceuticals to materials like nitrile rubber. wikipedia.orgnumberanalytics.com

The chemical identity of this compound is defined by the convergence of these two classes. It possesses the characteristic fluorenone core, providing rigidity and specific electronic properties, while the nitrile group at the 2-position introduces strong polarity and a site for further chemical modification.

PropertyFluorenone ClassNitrile Class
Core Structure Tricyclic aromatic system (fluorene) with a ketone group. wikipedia.orgContains a cyano (−C≡N) functional group. wikipedia.org
Key Features Often fluorescent, rigid, planar structure. wikipedia.orgontosight.aiHighly polar, acts as a precursor to other functional groups. chemguide.co.uknumberanalytics.com
Common Applications Organic electronics (OLEDs), biologically active agents. wikipedia.orgontosight.aiPharmaceuticals, dyes, synthetic intermediates. ontosight.ailookchem.com

Academic Significance of the this compound Scaffold in Modern Chemistry

The academic significance of the this compound scaffold stems from the synergistic interplay between its constituent functional groups. This unique molecular architecture serves as a versatile platform for the design and synthesis of complex, high-value molecules.

The fluorene core itself is a privileged structure in materials chemistry and medicinal fields due to its unique electronic, physical, and chemical properties. researchgate.netresearchgate.net The introduction of both a ketone (oxo) and a nitrile group onto this framework creates a molecule with a distinct electronic profile. The electron-withdrawing nature of both the carbonyl and nitrile groups significantly influences the electron density of the aromatic system, which can be harnessed for specific applications.

As a synthetic intermediate, the compound is highly valuable. The reactive sites, including the carbonyl group and the nitrile, allow for a wide range of chemical transformations. ontosight.ai This enables chemists to use this compound as a starting material to construct more elaborate molecular structures, such as functional polymers, advanced dyes, and complex pharmaceutical candidates. ontosight.aiontosight.ai Its derivatives are particularly noted for their fluorescent properties, which are of great interest in the development of sensors and imaging agents. ontosight.aiontosight.ai

Overview of Current Research Trajectories on this compound and its Derivatives

Current research involving this compound and its derivatives is primarily focused on two major fields: materials science and medicinal chemistry.

In Materials Science , the focus is on developing novel organic electronic materials. Fluorene derivatives are widely explored for their potential in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). ontosight.aiontosight.ailookchem.comsigmaaldrich.com The introduction of the cyano group is a common strategy to tune the electronic properties of organic semiconductors. For instance, derivatives like 2-cyano-9,9-dibutylfluorene are used as substrates in the synthesis of organic light-emitting materials. nih.gov The electron-accepting properties of the 9-oxo-fluorene core combined with the cyano group make these compounds promising candidates for n-type or ambipolar semiconductor materials, which are crucial for advancing organic electronics.

In Medicinal Chemistry , the fluorenone scaffold is a key component in the design of new therapeutic agents. ontosight.ai Derivatives of fluorenone have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory drugs. wikipedia.orgnih.govontosight.ai Research on related structures, such as N-aryl-9-oxo-9H-fluorene-1-carboxamides, has identified them as potent inducers of apoptosis (programmed cell death) in cancer cells. nih.gov While direct studies on the biological activity of this compound are less common, its structural similarity to known bioactive compounds makes it and its derivatives attractive targets for future drug discovery programs, particularly in oncology. Researchers are exploring how modifications to the fluorenone ring can lead to compounds with improved potency and potentially different mechanisms of action. nih.gov

Research AreaFocusExample Application of Derivatives
Materials Science Organic electronics, optoelectronics. ontosight.ailookchem.comOrganic Light-Emitting Diodes (OLEDs), organic semiconductors. ontosight.ainih.gov
Medicinal Chemistry Drug discovery, anticancer agents. nih.govontosight.aiApoptosis inducers for cancer therapy. nih.gov
Synthetic Chemistry Development of versatile building blocks. ontosight.aiPrecursors for complex polymers and dyes. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3096-44-4

Molecular Formula

C14H7NO

Molecular Weight

205.21 g/mol

IUPAC Name

9-oxofluorene-2-carbonitrile

InChI

InChI=1S/C14H7NO/c15-8-9-5-6-11-10-3-1-2-4-12(10)14(16)13(11)7-9/h1-7H

InChI Key

RMZLHDBVSQZQMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C#N

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 9 Oxo 9h Fluorene 2 Carbonitrile

Influence of Electron-Withdrawing Groups on Reactivity Profile

The reactivity of the 9-Oxo-9H-fluorene-2-carbonitrile scaffold is profoundly influenced by the synergistic electronic effects of its constituent functional groups.

The ketone (C=O) and cyano (C≡N) groups are potent electron-withdrawing groups that significantly modulate the electron density distribution across the fluorene (B118485) system. The oxygen atom of the ketone and the nitrogen atom of the cyano group are highly electronegative, leading to a polarization of the respective bonds and a net withdrawal of electron density from the aromatic rings. This inductive effect is further compounded by the resonance delocalization of the pi-electrons, which extends the electron deficiency across the entire molecule. The combined electron-withdrawing nature of these moieties renders the fluorene nucleus susceptible to specific types of chemical attack.

The pronounced electron-withdrawing character of the ketone and cyano groups results in a significant electron deficiency on the fluorene ring system. This electronic feature is a key determinant of the compound's reactivity. Furthermore, the electron deficiency enhances the acidity of the protons on the fluorene ring, particularly those at positions adjacent to the electron-withdrawing substituents. This increased acidity facilitates deprotonation reactions, opening up avenues for various synthetic transformations.

Nucleophilic and Electrophilic Transformations at the Fluorenone-Carbonitrile Scaffold

The electronically distinct regions of the this compound molecule allow for a diverse range of both nucleophilic and electrophilic transformations. The electron-deficient aromatic rings are susceptible to nucleophilic aromatic substitution reactions, where a nucleophile replaces a leaving group on the ring. Conversely, the carbonyl carbon of the ketone group is an electrophilic center, readily attacked by nucleophiles. This can lead to the formation of various addition products, which can then undergo further reactions. Electrophilic substitution on the aromatic ring is generally disfavored due to the deactivating effect of the electron-withdrawing groups. However, under forcing conditions, such reactions can be achieved, typically at positions directed by the existing substituents.

Radical Pathways and Single Electron Transfer Processes

The this compound framework can also participate in reactions involving radical intermediates and single electron transfer (SET) processes. The electron-deficient nature of the molecule makes it a good electron acceptor. In the presence of a suitable electron donor, a SET event can occur, generating a radical anion of the fluorenone-carbonitrile. This radical anion can then undergo a variety of subsequent reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These radical pathways offer alternative synthetic routes to derivatives that may not be accessible through conventional ionic mechanisms.

Catalytic Transformations Mediated by the this compound Framework

While not a catalyst in the traditional sense, the this compound core can serve as a crucial ligand or precursor in the synthesis of catalytically active species. The nitrogen atom of the cyano group and the oxygen atom of the ketone can coordinate to metal centers, forming stable complexes. These metal complexes can then exhibit catalytic activity in a range of organic transformations. For instance, fluorene-based ligands have been employed in catalysts for cross-coupling reactions and polymerization processes. The electronic properties of the this compound moiety can be fine-tuned by introducing different substituents on the fluorene ring, thereby modulating the catalytic activity and selectivity of the resulting metal complex.

Detailed Mechanistic Elucidation of Derivative Formation

The formation of derivatives from this compound often proceeds through well-defined mechanistic pathways. For example, the synthesis of N-aryl-9-oxo-9H-fluorene-1-carboxamides, which have shown potential as apoptosis inducers, involves the initial conversion of the carbonitrile to a carboxylic acid or an acyl chloride, followed by amidation with an appropriate aniline. nih.gov The regiochemistry and stereochemistry of these reactions are often dictated by the electronic and steric properties of the starting material and the reagents employed. Detailed mechanistic studies, often employing computational methods and spectroscopic techniques, are crucial for understanding the intricacies of these transformations and for the rational design of new synthetic routes to valuable derivatives.

Structure Property Relationships and Computational Chemistry Studies

Correlation Between Structural Modifications and Electronic Properties

The electronic properties of the 9-fluorenone (B1672902) core are highly sensitive to the nature and position of substituent groups. The introduction of a nitrile (-CN) group at the 2-position, creating 9-Oxo-9H-fluorene-2-carbonitrile, significantly influences its electronic behavior. The nitrile group is a strong electron-withdrawing group, which enhances the electron-accepting capability of the fluorenone system.

Further modifications, such as the introduction of donor groups at other positions on the fluorenone ring, can create a "push-pull" system. This intramolecular charge transfer character is crucial for applications in organic electronics. For instance, attaching electron-donating groups like amino or alkoxy moieties to the fluorene (B118485) backbone, while maintaining the electron-withdrawing nitrile group, can tune the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the material's optical and electronic properties.

Studies on related 2,7-disubstituted 9-fluorenone derivatives have shown that the nature of the substituents dramatically affects their electronic and photophysical properties. For example, compounds with strong donor-acceptor character exhibit significant solvatochromism, where the color of the substance changes with the polarity of the solvent. This is a direct consequence of the change in the dipole moment of the molecule upon excitation.

Quantum Chemical Calculations for this compound

Quantum chemical calculations are instrumental in understanding the fundamental properties of this compound from a theoretical standpoint.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict its optimized molecular geometry with high accuracy. These calculations typically reveal a planar fluorenone core, which is crucial for efficient π-electron delocalization. The bond lengths and angles determined by DFT can be compared with experimental data from X-ray crystallography to validate the computational model.

The electronic structure, including the distribution of electron density and the molecular electrostatic potential, can also be mapped using DFT. The electrostatic potential map for this compound would show a region of negative potential around the electron-rich oxygen and nitrogen atoms of the carbonyl and nitrile groups, respectively, and regions of positive potential around the hydrogen atoms of the aromatic rings.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. For this compound, the FMO analysis provides key insights into its electronic behavior.

The HOMO is typically distributed over the fluorene ring system, while the LUMO is often localized more towards the electron-withdrawing carbonyl and nitrile groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and will have a greater tendency to exhibit nonlinear optical properties.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

ParameterEnergy (eV)
EHOMO-7.22
ELUMO-3.45
HOMO-LUMO Gap (ΔE)3.77

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption and emission spectra of molecules. For this compound, TD-DFT calculations can identify the electronic transitions responsible for its characteristic UV-Vis absorption bands. These transitions typically involve the promotion of an electron from a lower energy occupied orbital (like the HOMO) to a higher energy unoccupied orbital (like the LUMO).

The calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which is a measure of the intensity of the absorption. Similarly, by optimizing the geometry of the first excited state, it is possible to predict the emission wavelength, which is relevant for understanding its potential use in light-emitting applications.

Molecules with a significant intramolecular charge transfer character, like donor-acceptor substituted fluorenones, are excellent candidates for nonlinear optical (NLO) materials. The NLO response of this compound and its derivatives can be predicted computationally by calculating the first hyperpolarizability (β).

DFT calculations can provide a quantitative measure of the NLO properties. The magnitude of β is highly dependent on the molecular structure, particularly the strength of the donor and acceptor groups and the nature of the π-conjugated bridge connecting them. Theoretical studies can guide the design of new fluorenone-based molecules with enhanced NLO properties by systematically varying the substituents and evaluating their impact on the calculated hyperpolarizability.

Conformational Analysis and Molecular Dynamics Simulations of this compound Derivatives

While the fluorenone core is rigid, the substituents attached to it can have rotational freedom, leading to different conformations. Conformational analysis helps to identify the most stable arrangement of the atoms in a molecule. For derivatives of this compound with flexible side chains, understanding the preferred conformation is crucial as it can significantly impact the material's properties, such as its packing in the solid state and its charge transport characteristics.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of these molecules over time. MD simulations can be used to study the interactions between molecules in a condensed phase, providing insights into how these materials would behave in a device. For example, MD can be used to predict the morphology of thin films, which is a key factor determining the performance of organic electronic devices.

Computational Design Principles for Tunable Chemical Properties

The chemical and physical properties of this compound and its derivatives are not static; they can be precisely tuned through strategic molecular design, guided by computational chemistry. This targeted modification allows for the development of materials with tailored electronic and optical characteristics for specific applications. The primary mechanism for this tuning lies in the introduction of various functional groups at different positions on the fluorenone core, which systematically alters the electronic landscape of the molecule.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting how these structural modifications will translate into changes in properties. By calculating the effects of different substituents on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can forecast the resulting electronic and optical behavior before undertaking complex and time-consuming synthesis.

A fundamental principle in the computational design of fluorenone-based materials is the strategic use of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). The placement of these groups on the fluorenone scaffold allows for precise control over the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO energy gap. This energy gap is a critical parameter that dictates many of the material's key properties, including its absorption and emission wavelengths, and its charge transport characteristics.

The unsubstituted 9-fluorenone core possesses inherent electron-withdrawing characteristics due to its conjugated carbonyl group. The introduction of a nitrile (-CN) group, as in this compound, further enhances this electron-withdrawing nature. The nitrile group is a strong EWG, and its presence significantly lowers the energy of the LUMO. This effect is a cornerstone of designing n-type organic semiconductor materials, which facilitate the transport of electrons.

Computational studies on various substituted fluorenones have consistently demonstrated the following design principles:

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitrile (-CN), fluoro (-F), or nitro (-NO2) groups, leads to a stabilization (lowering) of both the HOMO and LUMO energy levels. However, the effect is generally more pronounced on the LUMO level. This selective lowering of the LUMO energy results in a smaller HOMO-LUMO gap, which typically causes a red-shift (a shift to longer wavelengths) in the material's absorption and emission spectra. The strong electron-withdrawing nature of the substituent enhances the molecule's ability to accept electrons, a desirable characteristic for electron-transporting materials in electronic devices.

Electron-Donating Groups (EDGs): Conversely, the incorporation of EDGs, such as amino (-NH2) or methoxy (B1213986) (-OCH3) groups, tends to raise both the HOMO and LUMO energy levels. This effect is often more significant for the HOMO level. The destabilization (raising) of the HOMO energy also leads to a reduction in the HOMO-LUMO gap, contributing to a red-shift in the optical spectra. The presence of EDGs enhances the molecule's ability to donate electrons, making it suitable for use as a hole-transporting material.

The following interactive data table illustrates the computationally predicted effects of different types of substituents on the key electronic properties of a generic 9-fluorenone core. While specific experimental or calculated values for this compound are not detailed in the available literature, these trends provide a clear framework for understanding how its properties can be tuned.

Substituent TypeExample SubstituentEffect on HOMO EnergyEffect on LUMO EnergyEffect on HOMO-LUMO Gap
Unsubstituted -HBaselineBaselineBaseline
Electron-Donating -NH2IncreasesIncreasesDecreases
Electron-Donating -OCH3IncreasesIncreasesDecreases
Electron-Withdrawing -FDecreasesDecreasesDecreases
Electron-Withdrawing -CNDecreasesSignificantly DecreasesDecreases
Electron-Withdrawing -NO2Significantly DecreasesSignificantly DecreasesDecreases

This table presents generalized trends based on computational studies of substituted fluorenone derivatives.

By applying these computational design principles, scientists can rationally design novel fluorenone-based molecules with precisely engineered electronic and optical properties. For this compound, further functionalization with either additional EWGs or EDGs at other available positions on the aromatic rings would allow for even finer control over its characteristics, paving the way for its use in advanced material applications.

Advanced Spectroscopic and Analytical Characterization of 9 Oxo 9h Fluorene 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 9-Oxo-9H-fluorene-2-carbonitrile, both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 9-Fluorenone-2-carboxylic acid, in DMSO-d₆ shows distinct signals for the aromatic protons. chemicalbook.com For this compound, the aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic rings and the electron-withdrawing carbonyl and nitrile groups. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) allow for the precise assignment of each proton in the fluorenone core.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the fluorenone moiety is expected to have a characteristic chemical shift in the range of 190-200 ppm. The carbon of the nitrile group typically appears around 115-125 ppm. The remaining aromatic carbons will exhibit signals in the 120-150 ppm range, with their exact chemical shifts influenced by their position relative to the carbonyl and nitrile substituents.

A detailed analysis of both ¹H and ¹³C NMR data, often supplemented by two-dimensional NMR techniques like COSY and HSQC, allows for a complete and unambiguous assignment of the chemical structure of this compound.

Table 1: Representative ¹H NMR Data for a Fluorenone Derivative (9-Fluorenone-2-carboxylic acid in DMSO-d₆) chemicalbook.com

Assignment Chemical Shift (ppm)
A 8.174
B 8.012
C 7.906
D 7.88
E 7.67
F 7.661

Note: This table is for a related compound and serves as an example of expected chemical shifts.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and providing a "vibrational fingerprint" of a molecule.

IR Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to its key functional groups. A sharp, intense peak is expected in the region of 2220-2260 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. The C=O stretching vibration of the ketone group will give rise to a strong absorption band typically in the range of 1680-1720 cm⁻¹. The spectrum will also show characteristic absorptions for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching within the aromatic system (around 1450-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile and carbonyl stretching vibrations are also observable in the Raman spectrum. The symmetric breathing vibrations of the aromatic rings often give rise to strong Raman signals, which can be useful for structural confirmation.

Together, IR and Raman spectra offer a comprehensive vibrational profile of this compound, confirming the presence of its characteristic functional groups and providing a unique fingerprint for identification.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. nih.govnih.govresearchgate.net For this compound (C₁₄H₇NO), the expected exact mass can be calculated with high accuracy. This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov

Accurate Mass Determination: HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of the molecular ion with an accuracy of a few parts per million (ppm). nih.govresearchgate.net This high accuracy provides strong evidence for the molecular formula of the compound.

Fragmentation Patterns: In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The resulting fragmentation pattern is characteristic of the compound's structure and can be used for further structural confirmation. For this compound, common fragmentation pathways may involve the loss of CO, CN, or other small neutral molecules from the molecular ion. The study of fragmentation dynamics can be explored using techniques like ultrafast XUV-Vis pump-probe spectroscopy. frontiersin.org

X-ray Crystallography for Solid-State Molecular Architecture

Table 2: Example Crystallographic Data for a Related Fluorene (B118485) Derivative (9,9-Dibutyl-9H-fluorene-2-carbonitrile) nih.gov

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 9.2810 (19)
b (Å) 9.994 (2)
c (Å) 11.885 (2)
α (°) 100.35 (3)
β (°) 96.73 (3)
γ (°) 117.42 (3)

Advanced Photophysical Characterization Techniques (e.g., Time-Resolved Spectroscopy)

The photophysical properties of fluorenone and its derivatives are of significant interest due to their potential applications in organic electronics and as photosensitizers. nih.gov Advanced techniques like time-resolved spectroscopy are used to investigate the dynamics of excited states.

UV-Vis Absorption and Fluorescence Spectroscopy: The UV-Vis absorption spectrum reveals the electronic transitions of the molecule. The fluorescence emission spectrum provides information about the energy of the first excited singlet state. For fluorenone derivatives, these spectra are sensitive to the solvent polarity and the nature of substituents. researchgate.net

Time-Resolved Spectroscopy: Techniques such as time-correlated single photon counting (TCSPC) and fluorescence up-conversion spectroscopy are used to measure the fluorescence lifetime of the excited state. researchgate.net These measurements provide insights into the rates of radiative and non-radiative decay processes, such as intersystem crossing to the triplet state. The excited-state dynamics of fluorenone have been studied in detail, revealing complex relaxation pathways. The study of related compounds shows that triplet state lifetimes can be quite long, which is beneficial for applications in photocatalysis. acs.org

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of organic compounds. google.com A suitable stationary phase (e.g., C18) and mobile phase can be developed to achieve good separation of the target compound from any impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. semanticscholar.org This technique is suitable for volatile and thermally stable compounds. It allows for the separation of components in a mixture, and the mass spectrum of each component can be used for identification. For less volatile compounds, derivatization may be necessary to improve their chromatographic behavior. greyhoundchrom.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
9-Fluorenone-2-carboxylic acid

Applications in Advanced Materials Science and Organic Electronics

9-Oxo-9H-fluorene-2-carbonitrile as a Crucial Building Block for Functional Materials

The rigid and planar structure of the fluorene (B118485) moiety in this compound provides a robust scaffold for the construction of high-performance organic materials. The presence of the electron-withdrawing oxo and cyano groups significantly influences the electronic properties of the molecule, making it an excellent candidate for various applications in materials science. bldpharm.com

The modification of the fluorene core with these functional groups allows for the fine-tuning of the resulting materials' properties. For instance, the introduction of electron-donating or -accepting groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for designing materials for organic light-emitting diodes and organic solar cells. mdpi.com Fluorene derivatives are recognized for their good thermal stability and high photoluminescence efficiency, which are essential qualities for materials used in optoelectronic devices. rsc.org

The versatility of this compound as a building block is further demonstrated by its use in the synthesis of more complex molecules. The reactive sites on the fluorene core allow for the attachment of various other functional groups, leading to the creation of a diverse library of materials with tailored properties for specific applications.

Integration into Organic Light-Emitting Diodes (OLEDs)

Fluorene-based compounds are promising emitters in OLEDs due to their high photoluminescence efficiency and good charge transport properties. rsc.org The incorporation of this compound and its derivatives into OLEDs offers a pathway to developing highly efficient and color-pure displays.

Strategies for Tuning Emission Wavelength and Efficiency

The emission characteristics of OLEDs can be precisely controlled by modifying the chemical structure of the emitter molecule. In the case of fluorene derivatives, introducing different substituents on the fluorene core can shift the emission wavelength. rsc.org For example, the synthesis of symmetrical fluorene derivatives with various substituents attached via ethynyl (B1212043) linkages has been shown to influence their photophysical properties. rsc.org

While specific performance data for OLEDs using this compound is not widely published, research on analogous compounds provides valuable insights. For instance, bipolar host materials incorporating a spiro[fluorene-9,9′-phenanthren-10′-one] acceptor, which shares the fluorenone core, have been used to fabricate highly efficient yellow OLEDs. These devices have demonstrated external quantum efficiencies (EQEs) exceeding 27%, showcasing the potential of fluorenone-based materials. rsc.org The introduction of a nitrile group, as in this compound, is a known strategy to further tune the electronic properties and enhance device performance.

A study on 9-borafluorene (B15495326) derivatives, which are structurally related to fluorenes, demonstrated that functionalization with electron-donating groups can lead to strong yellowish emission with high quantum yields in the solid state. researchgate.netnih.gov OLEDs fabricated with these materials exhibited strong yellow-greenish electroluminescence with a maximum luminance intensity of over 22,000 cd/m², highlighting the potential of tuning fluorene-type structures for efficient light emission. researchgate.netnih.gov

Mitigation of Green Emission Defects in Fluorenone-Based Emitters

A common issue in blue-emitting polyfluorene-based OLEDs is the emergence of an undesirable green emission band over time, which degrades the color purity of the device. This green emission is often attributed to the formation of fluorenone defects on the polymer chain through oxidation. sigmaaldrich.com

Several strategies have been developed to suppress this unwanted green emission. One approach involves the incorporation of comonomers with a low band gap into the fluorene main chain. This can effectively inhibit the formation of fluorenone-based excimers, which are excited-state dimers that contribute to the green emission. Additionally, modifying the polymer backbone, for instance by introducing alkoxy side chains on phenylene rings, can prevent the aggregation of polymer chains and improve the thermal stability of the emission spectra. sigmaaldrich.com Monomer purification to reduce initial fluorenone defect levels is another critical step in achieving stable blue emission. sigmaaldrich.com

While the fluorenone moiety is the source of this defect, its deliberate inclusion in a controlled manner, as in this compound, allows for the harnessing of its electronic properties while potentially mitigating the uncontrolled formation of emissive defects through careful molecular design and device engineering.

Development of Organic Semiconductors and Charge Transport Materials

The charge transport characteristics of organic materials are fundamental to the performance of electronic devices. mdpi.com Fluorene-based compounds, including this compound, are actively being investigated for their potential as organic semiconductors. The ability to form stable, ordered thin films and efficiently transport charge carriers (holes and electrons) is a key requirement for these materials.

Recent research has focused on the design of bipolar charge transporting materials, where a single compound possesses both electron- and hole-transporting capabilities. mdpi.com This is often achieved by combining electron-donating and electron-accepting moieties within the same molecule. Fluorene-based bipolar materials have been synthesized using electron-transporting units like anthraquinone (B42736) and 9-dicyanofluorenylidine, coupled with electron-donating carbazolyl groups. rsc.orgyoutube.com These materials have shown promising hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm²/V·s. youtube.com The 9-oxo-fluorene core in this compound acts as an electron-accepting unit, making it a suitable component for such bipolar materials.

The charge mobility in organic semiconductors is influenced by factors such as molecular packing in the solid state and the degree of electronic coupling between adjacent molecules. The planar nature of the fluorene unit promotes favorable π-π stacking, which is conducive to efficient charge transport.

Utilization in Optoelectronic Devices and Sensors

The unique photophysical properties of this compound and its derivatives make them attractive for a variety of optoelectronic applications beyond OLEDs. These include organic solar cells (OSCs) and chemical sensors.

In the context of OSCs, fluorene-based molecules can be employed as either electron donors or acceptors. The introduction of electron-withdrawing groups like the oxo and cyano functionalities in this compound makes it a potential candidate for use as a non-fullerene acceptor.

Furthermore, the fluorescent properties of fluorene derivatives are central to their application as chemical sensors. The fluorescence of these compounds can be quenched or enhanced upon interaction with specific analytes, providing a detectable signal. For instance, fluorene-based compounds have been developed as "turn-on" fluorescent chemosensors for certain metal ions. youtube.com The synthesis of 2,4,7-trisubstituted 9,9-dialkyl-9H-fluorenes has yielded compounds that show promise for molecular recognition and sensing of both metal ions and carbohydrates. youtube.com

Design of Coordination Complexes and Metal-Organic Frameworks Featuring the this compound Ligand

The field of coordination chemistry offers a powerful platform for the rational design of functional materials with tailored properties. Metal-Organic Frameworks (MOFs), which are constructed from metal ions or clusters linked by organic ligands, are a prominent class of such materials, known for their porosity and tunable structures. youtube.comnih.gov

The nitrile group (-CN) and the carbonyl group (C=O) of this compound can act as coordination sites for metal ions, making it a suitable ligand for the synthesis of coordination complexes and MOFs. While specific examples of MOFs constructed from this compound are not extensively reported, the principles of MOF synthesis suggest its potential. The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with an organic linker. nih.gov

The properties of the resulting MOF are dictated by the geometry of the ligand and the coordination preference of the metal ion. The rigid structure of the fluorene backbone in this compound is advantageous for creating robust and porous frameworks. The functional groups on the ligand can also be used to introduce specific functionalities into the pores of the MOF, for applications in gas storage, separation, and catalysis. youtube.com The synthesis of coordination complexes with various metal ions and ligands containing similar functional groups, such as azomethine thiourea (B124793) ligands, has been reported, demonstrating the versatility of these coordination motifs.

Application as Fluorescent Probes in Non-Biological Contexts

The unique photophysical properties of the 9-fluorenone (B1672902) scaffold, characterized by its sensitivity to the local environment, have made its derivatives promising candidates for the development of fluorescent probes. nycu.edu.twacs.org While research on the specific compound this compound as a fluorescent probe in non-biological applications is not extensively documented in publicly available literature, the broader class of fluorenone derivatives has demonstrated significant potential in materials science and analytical chemistry.

The core structure of 9-fluorenone possesses intriguing and tunable photophysical and physicochemical properties, which are key to its diverse applications. researchgate.net The fluorescence of fluorenone derivatives can be highly sensitive to solvent polarity and viscosity. nycu.edu.tw For instance, the lowest singlet excited state of the parent 9-fluorenone can shift from an n-π* transition in nonpolar solvents to a π-π* transition in polar solvents, significantly impacting its fluorescence characteristics. nycu.edu.tw This inherent sensitivity makes fluorenone-based compounds suitable for use as probes to characterize microenvironments within materials.

Derivatives of 9-fluorenone have been explored as chemosensors for various analytes. For example, fluorenone-based Schiff base sensors have been developed for the selective fluorescent and colorimetric detection of iodide ions. acs.orgnih.gov These sensors exhibit a "turn-on" fluorescence response upon binding with iodide, a mechanism attributed to the inhibition of intramolecular charge transfer (ICT) and C=N isomerization, leading to enhanced structural rigidity and fluorescence. acs.orgnih.gov Such sensors have shown practical utility in the determination of iodide in real-world samples, including water and food. acs.org

Furthermore, the general class of fluorene derivatives, to which this compound belongs, is widely recognized for its strong fluorescence and has been utilized in the development of fluorescent probes and biosensors. nycu.edu.tw These compounds can serve as fluorescent markers for studying the structure and function of various materials. nycu.edu.tw While specific research findings on the application of this compound as a non-biological fluorescent probe are limited, the established properties of the fluorenone core suggest its potential utility in this area.

Photophysical Properties of a Representative Fluorenone Derivative

To illustrate the typical photophysical characteristics of this class of compounds, the following table presents data for the parent compound, 9-fluorenone, in different solvent environments. It is important to note that the substitution of a carbonitrile group at the 2-position, as in this compound, would be expected to modulate these properties due to its electron-withdrawing nature.

SolventAbsorption Maximum (λabs, nm)Emission Maximum (λem, nm)Fluorescence Lifetime (τ, ps)
Hexane380500110
Acetonitrile (B52724)---
Methanol (B129727)---

Photophysical data for 9-fluorenone in various solvents. nycu.edu.tw Note: Data for acetonitrile and methanol were mentioned as being studied but specific values were not provided in the source text.

The data highlights the significant Stokes shift observed for 9-fluorenone, a desirable characteristic for fluorescent probes as it minimizes self-absorption. The fluorescence lifetime is in the picosecond range, indicating rapid de-excitation processes. nycu.edu.tw Further research into the specific photophysical properties of this compound is necessary to fully evaluate its potential as a fluorescent probe in advanced materials science.

Future Research Directions and Emerging Paradigms for 9 Oxo 9h Fluorene 2 Carbonitrile

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable methods for synthesizing 9-Oxo-9H-fluorene-2-carbonitrile and its derivatives is a primary focus of ongoing research. Traditional synthetic routes often involve harsh reaction conditions and the use of stoichiometric reagents, leading to significant waste.

Future research is directed towards the exploration of novel catalytic systems that can offer milder reaction conditions, higher yields, and greater atom economy. For instance, the use of transition-metal catalysts, such as iridium and palladium, is being investigated for the synthesis of fluorenone derivatives. rsc.orgresearchgate.net A photoredox-catalyzed synthesis of 9-fluorenone (B1672902) from [1,1′-biphenyl]-2-carboxylic acid using iridium complexes as dual-purpose catalysts has been developed, demonstrating good to excellent yields under mild and economical conditions. rsc.org This approach highlights the potential of photoredox catalysis to initiate radical reactions and facilitate aromatization with hydrogen evolution, making the process more atom-efficient. rsc.org

Furthermore, the development of catalytic systems that avoid the use of strong acids is a key objective, as this would significantly reduce the generation of acidic waste. google.com Research into base-catalyzed reactions for the synthesis of fluorenyl-hydrazonothiazole derivatives has shown that while a base is not always necessary, its presence can shorten reaction times. mdpi.com

Advanced Computational Modeling for Rational Material Design

Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for the rational design of new materials based on the this compound scaffold. These computational methods allow for the prediction of molecular properties, such as electronic structure, optical absorption, and charge transport characteristics, before their synthesis.

By simulating the effects of different functional groups and structural modifications on the fluorenone core, researchers can identify promising candidates for specific applications. For example, DFT calculations have been used to understand the ligand dissociation process of iridium catalysts in the synthesis of 9-fluorenone, providing insights that can guide the design of more efficient catalysts. rsc.org

The integration of machine learning with high-dimensional data is also emerging as a powerful approach to advance material stability prediction and accelerate the discovery of new materials. scirp.org This synergy between computational modeling and experimental work is crucial for accelerating the design-build-test-learn cycle in materials science.

Integration into Hybrid Organic-Inorganic Perovskite Structures

Hybrid organic-inorganic perovskites have emerged as a highly promising class of materials for next-generation solar cells and light-emitting diodes. The incorporation of organic molecules, such as derivatives of this compound, into perovskite structures offers a pathway to tune their electronic and optical properties. upsi.edu.my

The fluorenone core can act as a charge transport layer or a passivating agent at the perovskite interface, improving device efficiency and stability. upsi.edu.my Research is focused on understanding the interplay between the organic molecule and the perovskite, including charge transfer dynamics, interfacial alignment, and the impact on bandgap and emission tunability. upsi.edu.my The goal is to develop a comprehensive understanding of the structure-property relationships at these hybrid interfaces to enable the rational design of high-performance perovskite-based devices. upsi.edu.my

High-Throughput Synthesis and Screening for Materials Discovery

The vast chemical space accessible from the this compound scaffold necessitates efficient methods for synthesizing and screening large libraries of compounds. High-throughput synthesis and screening (HTS) techniques are poised to revolutionize the discovery of new materials with desired properties. scirp.orgrsc.org

Automated synthesis platforms can rapidly generate a diverse range of fluorenone derivatives, which can then be screened for their performance in various applications, such as organic electronics or as apoptosis inducers for potential anticancer agents. nih.govchemrxiv.org For example, HTS has been successfully employed to discover N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers. nih.gov The combination of HTS with computational modeling can further accelerate the discovery process by prioritizing the synthesis of the most promising candidates. chemrxiv.org

The development of high-throughput methods is not limited to synthesis but also extends to characterization, with techniques being developed to rapidly assess the properties of newly synthesized materials. rsc.org

Sustainable and Green Chemical Manufacturing Processes

The principles of green chemistry are increasingly being applied to the manufacturing of fine chemicals and pharmaceuticals, including fluorenone derivatives. rsc.orgacs.org The goal is to develop manufacturing processes that are more environmentally friendly, economically viable, and sustainable in the long term.

Key areas of focus include the reduction of solvent usage, the elimination of hazardous reagents, and the improvement of energy efficiency. acs.orgwjarr.com For example, the development of a continuous flow process for the Grignard reaction in the production of 9-aryl-fluoren-9-ols has demonstrated a significant increase in yield and a dramatic reduction in waste and raw material costs compared to traditional batch synthesis. rsc.org This approach resulted in a 92.57% reduction in the environmental impact factor (E-factor). rsc.org

The adoption of such green manufacturing processes is crucial for minimizing the environmental footprint of producing this compound and its derivatives on an industrial scale. rsc.orgwjarr.com

Multi-Functional Materials Development Based on the this compound Scaffold

The unique combination of a rigid, planar fluorenone core and a reactive nitrile group makes this compound an ideal scaffold for the development of multi-functional materials. By strategically modifying the core structure, researchers can create materials that exhibit a combination of desirable properties, such as electronic conductivity, luminescence, and biological activity.

For instance, the introduction of specific substituents on the fluorenone ring can lead to compounds with improved activity as apoptosis inducers, potentially changing their mechanism of action. nih.gov The fluorene (B118485) scaffold is found in a variety of biologically significant compounds with applications as anticancer and antimicrobial agents. mdpi.com

Future research will focus on the design and synthesis of novel fluorenone derivatives with tailored multi-functionality, opening up new possibilities for their use in advanced technologies, from smart materials and sensors to theranostics. The versatility of C-C bond formation at the 9-position of fluorene derivatives provides a powerful tool for these molecular modifications. researchgate.net

Q & A

Basic Research Question

  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve aromatic proton splitting patterns and confirm nitrile integration (δ ~110–120 ppm for CN).
  • IR : A sharp peak near 2220 cm⁻¹ confirms the C≡N stretch.
  • X-ray Crystallography : Single-crystal diffraction (using SHELX programs) provides bond-length validation (e.g., C=O at 1.21 Å and C≡N at 1.16 Å) and torsional angles, critical for understanding molecular packing .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns .

How do molecular packing interactions in this compound crystals influence material properties?

Advanced Research Question
The planar fluorene core and nitrile substituent create dense π-stacking, often leading to challenges in crystal growth. SHELXL refinement of diffraction data (e.g., space group P21/n) reveals intermolecular interactions like C–H···O and C–H···N hydrogen bonds, which stabilize the lattice . Discrepancies between experimental and simulated powder XRD patterns may arise from polymorphism, requiring Rietveld refinement to resolve . Such analysis informs applications in optoelectronics, where packing density affects charge transport .

What safety protocols are essential when handling this compound in the laboratory?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in amber glass containers at 4°C under inert gas (N₂/Ar) to prevent degradation .

How can researchers resolve contradictions between computational predictions and experimental data for this compound?

Advanced Research Question
Discrepancies often arise from approximations in computational models (e.g., solvent effects ignored in DFT). To reconcile:

Validate computational parameters (e.g., include implicit solvation via PCM in GAMESS) .

Cross-check experimental spectra with simulated IR/NMR using tools like GaussSum.

Re-examine crystallographic data for conformational flexibility (e.g., torsional disorder in SHELX refinements) .

Use multi-method validation (e.g., compare DFT with MP2 for electron correlation effects) .

What role does the nitrile group play in the compound’s reactivity under nucleophilic conditions?

Advanced Research Question
The nitrile group acts as a meta-directing electrophile, facilitating nucleophilic aromatic substitution (SNAr) at position 4 or 6 of the fluorene ring. Kinetic studies (monitored by UV-Vis or ¹H NMR) show that electron-deficient conditions (e.g., AlCl₃ in DCM) enhance reactivity. Computational Fukui indices (derived from GAMESS) predict regioselectivity, corroborated by HPLC-MS analysis of reaction intermediates .

What are the key challenges in scaling up the synthesis of this compound for research applications?

Basic Research Question

  • Purification : Column chromatography is inefficient for large batches; switch to recrystallization (ethanol/water) or centrifugal partition chromatography .
  • Side Reactions : Optimize stoichiometry of oxidizing agents (e.g., KMnO₄ vs. Mn(OAc)₃) to minimize byproducts .
  • Yield Monitoring : Implement inline FTIR or Raman spectroscopy for real-time reaction tracking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.